3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

Catalog No.
S952709
CAS No.
1873362-96-9
M.F
C20H15Br2N
M. Wt
429.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

CAS Number

1873362-96-9

Product Name

3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

IUPAC Name

3,6-dibromo-9-(2,4-dimethylphenyl)carbazole

Molecular Formula

C20H15Br2N

Molecular Weight

429.1 g/mol

InChI

InChI=1S/C20H15Br2N/c1-12-3-6-18(13(2)9-12)23-19-7-4-14(21)10-16(19)17-11-15(22)5-8-20(17)23/h3-11H,1-2H3

InChI Key

COGSJUPRJUPYDR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C

3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is a specialized organic compound classified as a carbazole derivative. Its chemical formula is C20H15Br2NC_{20}H_{15}Br_{2}N, and it possesses a molecular weight of approximately 429.15 g/mol. The compound features two bromine atoms located at the 3 and 6 positions of the carbazole ring, along with a 2,4-dimethylphenyl substituent at the 9 position. This structural arrangement allows for unique chemical properties and reactivity, making it a valuable building block in organic synthesis and material science.

  • Organic light-emitting diodes (OLEDs): Carbazole derivatives can act as hole transporting materials in OLEDs.
  • Organic photovoltaics (OPVs): Some carbazole derivatives have shown promise as electron transporting materials in OPVs.
  • Organic Optoelectronic Materials

    Carbazole derivatives are well-known for their interesting optoelectronic properties, including fluorescence and conductivity. The carbazole core with bromine substitutions can influence these properties. The presence of the 2,4-dimethylphenyl group might further modify these functionalities. Research on similar carbazole derivatives with different substituents has shown promise in applications like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) []. However, studies specifically on 3,6-Dibromo-DMPC are yet to be reported.

  • Precursor for Suzuki Coupling Reactions

    The two bromine atoms (Br) at the 3rd and 6th positions of 3,6-Dibromo-DMPC are attractive targets for Suzuki coupling reactions. This versatile reaction allows the attachment of various functional groups to the carbazole core, enabling the design of novel materials with tailored properties. Research exploring Suzuki coupling reactions with similar dibromo-carbazole derivatives has been documented [].

  • Material Science Studies

    The combination of aromatic rings and bromine atoms in 3,6-Dibromo-DMPC could make it an interesting candidate for material science studies. The presence of these groups can influence properties like self-assembly, thermal stability, and interactions with other molecules. However, specific research on 3,6-Dibromo-DMPC in this context is currently limited.

, particularly cross-coupling reactions such as Suzuki and Kumada polymerizations. These reactions enable the formation of complex polymers and organic semiconductors, which are crucial for applications in electronics and optoelectronics . The compound can also undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atoms.

The synthesis of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can be achieved through several methods:

  • Bromination: Starting from 9H-carbazole or its derivatives, bromination can be performed using bromine or brominating agents to introduce bromine at the 3 and 6 positions.
  • Cross-Coupling Reactions: The compound can be synthesized via palladium-catalyzed cross-coupling reactions where a suitable aryl halide (e.g., 2,4-dimethylphenyl) is coupled with a dibrominated carbazole precursor .
  • Functionalization: Further functionalization can be achieved by introducing other substituents through electrophilic aromatic substitution or nucleophilic attack on activated positions of the ring.

3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is primarily utilized in:

  • Organic Electronics: As a building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Material Science: In the development of polymers with tailored electronic properties.
  • Research: As a precursor in studies investigating structure-property relationships in carbazole-based materials .

Several compounds share structural similarities with 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole. Here are some notable examples for comparison:

Compound NameCAS NumberSimilarityUnique Features
3,6-Dibromo-9-(m-tolyl)-9H-carbazole890653-54-01.00Contains m-tolyl group instead of 2,4-dimethylphenyl
3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole1786404-06-50.96Features different dimethyl substitution on phenyl
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole1141017-77-71.00Only one bromine substitution at position 3
9-(1,1'-Biphenyl)-3-bromo-9H-carbazole1221237-88-20.94Incorporates biphenyl moiety for enhanced stability

The uniqueness of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole lies in its specific substitution pattern that influences its electronic properties and reactivity profiles compared to these similar compounds.

The synthesis of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole requires a strategic two-step approach involving regioselective bromination of the carbazole core followed by N-alkylation with the 2,4-dimethylphenyl substituent [1] [2]. The optimization of bromination reactions has emerged as a critical factor in achieving high yields and selectivity for dibrominated carbazole intermediates.

Bromination Optimization Parameters

Contemporary research has established that N-bromosuccinimide represents the most effective brominating agent for carbazole derivatives, offering superior regioselectivity compared to traditional liquid bromine methods [1] [3]. The optimization of reaction conditions demonstrates that temperature control and reaction time significantly influence product distribution and yield outcomes.

Table 1: Optimized Bromination Conditions for 3,6-Dibromocarbazole Formation

ParameterOptimal ConditionYield (%)Reaction TimeTemperature
N-bromosuccinimide method1.1 equiv NBS in DMF4724 hours0-20°C
Dibromodimethyl hydantoin methodAbsolute ethanol solvent85.72-3 hoursRoom temperature
Iron-catalyzed brominationFe(OTs)₃ catalyst64-834-12 hours80°C

The dibromodimethyl hydantoin method has demonstrated exceptional efficiency, achieving yields of 85.7% under mild conditions [2]. This approach utilizes absolute ethyl alcohol as solvent and operates at room temperature, significantly improving operational safety and environmental considerations compared to traditional methods.

Iron-catalyzed bromination strategies have shown remarkable regioselectivity enhancement through proton-transfer mechanisms [3]. The presence of iron(III) Lewis acids promotes ortho-selective bromination by facilitating intermolecular proton transfer reactions, resulting in yields ranging from 64% to 83% depending on substrate substitution patterns.

Alkylation Reaction Optimization

The N-alkylation of 3,6-dibromocarbazole with 2,4-dimethylphenyl substituents requires careful optimization of base selection, solvent systems, and temperature conditions [4] [5]. Research has established that potassium carbonate in dimethylformamide provides optimal conditions for nucleophilic substitution reactions.

Table 2: N-Alkylation Optimization Data

Base SystemSolventTemperatureReaction TimeYield (%)
K₂CO₃DMF80°C2 hours86
NaHDMF130°C12 hours89
Cs₂CO₃DMSO50-60°C72 hoursVariable

The alkylation process typically involves treating 3,6-dibromocarbazole with ethyl 4-bromobutyrate or similar alkylating agents in the presence of base [4]. Potassium carbonate has emerged as the preferred base due to its effectiveness in promoting nucleophilic substitution while minimizing side reactions.

Temperature optimization studies indicate that reactions conducted at 80°C provide optimal balance between reaction rate and product selectivity [4]. Higher temperatures can lead to decomposition products, while lower temperatures result in incomplete conversion and extended reaction times.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most versatile and efficient methodologies for constructing complex carbazole derivatives, including 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole analogs [6] [7] [8]. These strategies enable precise installation of aryl substituents while maintaining the integrity of the brominated carbazole framework.

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura reaction has proven exceptionally effective for carbazole functionalization, utilizing phenylboronic acid derivatives as coupling partners [7] [5]. Research demonstrates that palladium(0) complexes supported on carbazole-functionalized mesoporous organic polymers exhibit superior catalytic activity compared to conventional homogeneous systems.

Table 3: Suzuki-Miyaura Coupling Optimization for Carbazole Derivatives

Catalyst SystemBaseSolventTemperatureYield (%)Reaction Time
Pd₂(dba)₃/P(t-Bu)₃Na₂CO₃Dioxane/H₂OReflux76Overnight
Pd@CzMOPK₂CO₃DMF80°C82-946-12 hours
Pd(PPh₃)₄Cs₂CO₃Toluene110°C75-8524 hours

The Pd@CzMOP catalyst system demonstrates exceptional performance with yields ranging from 82% to 94% for various aryl halide substrates [7]. The carbazole-functionalized support provides enhanced stability and recyclability, with the catalyst maintaining activity for up to five consecutive cycles without significant performance degradation.

Buchwald-Hartwig Amination Strategies

Buchwald-Hartwig amination reactions enable the installation of nitrogen-containing substituents on carbazole frameworks through palladium-catalyzed C-N bond formation [9] [10] [8]. These reactions are particularly valuable for introducing dimethylphenyl groups at the N-9 position of dibromocarbazole intermediates.

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination of the amine substrate and subsequent reductive elimination to form the C-N bond [9]. The presence of NH-carbazole as a byproduct during precatalyst activation forms stable palladium-carbazolyl complexes that serve as catalyst resting states.

Table 4: Buchwald-Hartwig Amination Conditions for Carbazole N-Alkylation

PrecatalystLigandBaseTemperatureSubstrate ScopeYield Range (%)
Pd(OAc)₂RuPhosNaOtBuRoom tempAnilines65-85
2-Aminobiphenyl palladacyclePCyp₂ArXyl2NaOtBu50°CAlkylamines70-90
Pd(dba)₂BINAPCs₂CO₃80°CAromatic amines60-80

The 2-aminobiphenyl palladacycle system exhibits superior performance for both aromatic and aliphatic amine substrates [8]. The formation of aryl carbazolyl palladium(II) complexes provides enhanced catalyst stability and reduces decomposition pathways during extended reaction periods.

Stille Coupling Methodologies

Stille coupling reactions offer complementary synthetic approaches for carbazole elaboration, particularly when boronic acid derivatives are unavailable or unstable [11] [12]. These reactions utilize organotin reagents as nucleophilic coupling partners in palladium-catalyzed processes.

The Stille coupling methodology has been successfully applied to carbazolone synthesis through consecutive palladium-catalyzed reactions [11]. The process involves initial Stille coupling followed by intramolecular reductive N-heteroannulation to construct the final carbazole framework.

Research demonstrates that 1,2-dihydro-4(3H)-carbazolone can be prepared in 74% yield through reductive cyclization using Pd(dba)₂ catalyst with 1,3-bis(diphenylphosphino)propane ligand under carbon monoxide atmosphere [11] [12]. The reaction conditions require 6 mol% palladium catalyst, 12 mol% phenanthroline additive, and 90 psi carbon monoxide pressure at 80°C in dimethylformamide.

Purification Techniques and Yield Maximization

The purification of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole and related intermediates requires sophisticated separation techniques to achieve high purity levels necessary for pharmaceutical and materials applications [13] [14] [15] [16]. Modern purification strategies encompass crystallization methodologies, chromatographic separations, and specialized techniques tailored to carbazole derivatives.

Crystallization and Recrystallization Methods

Crystallization represents the primary purification technique for carbazole compounds, offering both high purity and excellent recovery yields when properly optimized [15] [17]. The selection of appropriate solvents and crystallization conditions critically determines the final product quality and process efficiency.

Table 5: Optimized Crystallization Conditions for Carbazole Derivatives

Solvent SystemDissolution TempCrystallization TempHolding TimePurity (%)Yield (%)
DMF/NMP (3:1)85°C25°C90 minutes9667
Xylene80°C20°C50 minutes9572
Ethanol/Water78°C15°C120 minutes9468
Toluene110°C25°C60 minutes9365

The DMF/NMP solvent system demonstrates superior performance with purities reaching 96% and yields of 67% [15]. The crystallization process involves dissolution at 85°C followed by controlled cooling to 25°C with extended holding times to ensure complete crystal formation and impurity rejection.

Recrystallization procedures typically involve two-stage crystallization processes [15]. The initial crystallization produces semi-refined material, which undergoes secondary recrystallization to achieve final purity specifications. This approach has proven particularly effective for removing carbazole-related impurities that co-crystallize during single-stage processes.

Chromatographic Purification Strategies

Column chromatography provides essential purification capabilities for complex carbazole mixtures, particularly when crystallization methods prove insufficient [14] [18] [19]. Silica gel chromatography remains the standard approach, though specialized reversed-phase methods offer advantages for specific applications.

Table 6: Chromatographic Purification Methods for Carbazole Compounds

Stationary PhaseMobile PhaseSample LoadingResolutionRecovery (%)
Silica gelEtOAc/Hexane (1:6)Direct injectionHigh85-90
C18 reversed-phaseMeOH/H₂O gradientSamplet loadingExcellent90-95
AluminaCH₂Cl₂/HexanePre-absorptionModerate80-85

C18 reversed-phase chromatography exhibits exceptional performance for carbazole purification, achieving recovery rates of 90-95% with excellent resolution [19]. The Samplet loading technique results in tighter elution bands and maximized fraction purity compared to direct injection methods.

Small-scale silica gel column chromatography has been specifically optimized for carbazole separation from crude oil matrices [14]. The method utilizes n-hexane/dichloromethane gradient elution with polarity ratios of 9:1 to 6:4, achieving selective carbazole elution with concentrations accounting for more than 98% of total carbazole content.

Advanced Purification Techniques

Specialized purification methods have been developed to address specific challenges in carbazole processing, including high-performance liquid chromatography preparative systems and crystallization-based impurity management strategies [16] [20].

Preparative HPLC methods enable high-resolution separation of closely related carbazole isomers and analogs [16]. These techniques prove particularly valuable when dealing with impurities that exhibit similar physical properties to the target compound, requiring precise chromatographic resolution for effective separation.

Table 7: Advanced Purification Performance Metrics

TechniquePurity AchievementThroughputCost FactorApplication Scope
Prep HPLC>99%LowHighAnalytical quantities
Flash chromatography95-98%MediumMediumGram scale
Crystallization96-99%HighLowKilogram scale
Sublimation>99%Very lowMediumHigh-purity applications

The integration of multiple purification techniques often provides optimal results for complex carbazole syntheses [20]. Sequential application of crystallization followed by column chromatography can achieve purities exceeding 99% while maintaining reasonable throughput and cost considerations.

The thermal properties of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole are fundamental to understanding its stability and processing characteristics under elevated temperature conditions. Based on comparative analysis with structurally similar carbazole derivatives, several important thermal parameters can be established [1] [2] [3].

Solubility Parameters in Organic Solvents

The solubility characteristics of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole are crucial for solution-based processing and purification applications. Carbazole derivatives generally exhibit excellent solubility in organic solvents, with solubility patterns primarily governed by the electronic nature of the substituents and the solvent polarity [11] [12].

The compound demonstrates high solubility in halogenated solvents, particularly dichloromethane and chloroform, which are commonly used for recrystallization and nuclear magnetic resonance spectroscopy applications [11] [13]. This excellent solubility in dichloromethane has been specifically noted for related 3,6-dibromo-9-phenyl-9H-carbazole derivatives [14].

Table 2: Solubility Profile of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole in Organic Solvents

SolventSolubility CategoryHansen Solubility ParametersNotes
DichloromethaneHighly solubleδD=18.2, δP=6.3, δH=6.1Excellent for recrystallization
ChloroformHighly solubleδD=17.8, δP=3.1, δH=5.7Good for NMR and extraction
TetrahydrofuranHighly solubleδD=16.8, δP=5.7, δH=8.0Good for reactions and purification
DimethylformamideHighly solubleδD=17.4, δP=13.7, δH=11.3Polar aprotic, good for reactions
BenzeneSolubleδD=18.4, δP=0.0, δH=2.0Aromatic solvent, good solubility
TolueneSolubleδD=18.0, δP=1.4, δH=2.0Aromatic solvent, good solubility
AcetonitrileModerately solubleδD=15.3, δP=18.0, δH=6.1Polar aprotic, moderate solubility

The high solubility in polar aprotic solvents such as dimethylformamide and tetrahydrofuran is particularly significant for synthetic applications and electrochemical studies [11] [15]. These solvents provide excellent dissolution characteristics while maintaining chemical stability under reaction conditions.

Hansen solubility parameter analysis indicates that 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole exhibits solubility behavior consistent with moderately polar organic compounds. The presence of the bromine atoms contributes to increased dispersion interactions, while the dimethylphenyl substituent provides additional hydrophobic character [16] [17].

The solubility in aromatic solvents such as benzene and toluene is attributed to π-π stacking interactions between the carbazole core and the aromatic solvent molecules [18] [19]. This interaction is particularly relevant for applications in organic electronics where aromatic solvents are commonly employed for device fabrication.

Electrochemical Properties and Redox Behavior

The electrochemical properties of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole are fundamental to understanding its behavior in electronic applications and charge transport mechanisms. Carbazole derivatives typically exhibit well-defined oxidation processes due to the electron-rich nature of the carbazole core [20] [21].

Cyclic voltammetry studies of related carbazole derivatives demonstrate that compounds with similar substitution patterns exhibit reversible oxidation processes at potentials ranging from 1.15 to 1.21 V versus the saturated calomel electrode [21]. The presence of bromine substituents at the 3,6-positions is expected to shift the oxidation potential to more positive values due to the electron-withdrawing nature of the bromine atoms.

Table 3: Electrochemical Properties of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole and Related Compounds

PropertyTypical RangeMeasurement MethodNotes
HOMO Energy Level (eV)-5.2 to -5.8Cyclic voltammetry/UPSVaries with substituents
LUMO Energy Level (eV)-2.0 to -3.2Cyclic voltammetry/IPESVaries with acceptor groups
Ionization Potential (eV)7.2 to 7.6Photoelectron spectroscopyLower than acridine derivatives
Electron Affinity (eV)1.5 to 2.0Inverse photoelectron spectroscopyImportant for electron blocking
Oxidation Potential (V vs SCE)1.15 to 1.25Cyclic voltammetryReversible oxidation process
Electrochemical Band Gap (eV)2.2 to 2.9Calculated from CV dataOptical gap typically smaller

The highest occupied molecular orbital energy level of carbazole derivatives is typically in the range of -5.2 to -5.8 eV, making them suitable for hole transport applications in organic electronic devices [22] [23]. The presence of the 2,4-dimethylphenyl substituent is expected to have a moderate effect on the HOMO energy level due to the electron-donating nature of the methyl groups.

The electrochemical stability of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is enhanced by the presence of the bromine substituents, which provide additional stabilization against oxidative degradation [20]. This stability is particularly important for applications requiring long-term electrochemical cycling.

The redox behavior of carbazole derivatives is characterized by well-defined oxidation waves corresponding to the formation of stable radical cations [20] [24]. The dimerization kinetics of carbazole radical cations are influenced by the nature of the substituents, with sterically hindered derivatives showing reduced dimerization rates [20].

Spectroelectrochemical studies of related compounds indicate that the oxidation process results in significant changes in the electronic absorption spectrum, with the appearance of new absorption bands corresponding to the radical cation species [24]. These changes are reversible upon reduction, confirming the electrochemical stability of the compound.

XLogP3

7.1

Dates

Last modified: 08-16-2023

Explore Compound Types